molecular formula C7H8FNOS B8025094 2-Amino-6-fluoro-3-methoxybenzenethiol CAS No. 1206969-47-2

2-Amino-6-fluoro-3-methoxybenzenethiol

Cat. No.: B8025094
CAS No.: 1206969-47-2
M. Wt: 173.21 g/mol
InChI Key: DADATWGUAPZGFD-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-3-methoxybenzenethiol: is an organic compound with the molecular formula C7H8FNOS and a molecular weight of 173.21 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, a methoxy group, and a thiol group attached to a benzene ring. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-3-methoxybenzenethiol typically involves the following steps:

    Nitration: The starting material, 3-methoxybenzenethiol, undergoes nitration to introduce a nitro group at the desired position.

    Fluorination: The nitro compound is then subjected to fluorination to replace a hydrogen atom with a fluorine atom.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-3-methoxybenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium iodide in acetone or other polar aprotic solvents.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives, functionalized benzene rings.

Scientific Research Applications

2-Amino-6-fluoro-3-methoxybenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-3-methoxybenzenethiol involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.

    Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

2-Amino-6-fluoro-3-methoxybenzenethiol can be compared with other similar compounds, such as:

    2-Amino-3-fluoro-6-methoxybenzenethiol: Similar structure but with different positions of the fluorine and methoxy groups.

    2-Amino-6-chloro-3-methoxybenzenethiol: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-Amino-6-fluoro-3-ethoxybenzenethiol: Similar structure but with an ethoxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-6-fluoro-3-methoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNOS/c1-10-5-3-2-4(8)7(11)6(5)9/h2-3,11H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADATWGUAPZGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101282545
Record name 2-Amino-6-fluoro-3-methoxybenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-47-2
Record name 2-Amino-6-fluoro-3-methoxybenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-fluoro-3-methoxybenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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